molecular formula C10H16K2MgN2O10 B092234 Ethylenediaminetetraacetic acid dipotassium Magnesium salt CAS No. 15708-48-2

Ethylenediaminetetraacetic acid dipotassium Magnesium salt

Cat. No.: B092234
CAS No.: 15708-48-2
M. Wt: 426.74 g/mol
InChI Key: BDJDUURJBLFAEF-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylenediaminetetraacetic acid dipotassium Magnesium salt is a chelating agent, which means it can form stable complexes with metal ions. This compound is a derivative of ethylenediaminetetraacetic acid, a well-known chelating agent used in various applications. The presence of magnesium and potassium ions enhances its chelating properties, making it useful in a wide range of scientific and industrial applications.

Mechanism of Action

Target of Action

Ethylenediaminetetraacetic acid dipotassium magnesium salt (EDTA-K2Mg) is a well-known chelating agent . Its primary targets are divalent and polyvalent metal cations , including calcium, iron, and magnesium . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .

Mode of Action

EDTA-K2Mg interacts with its targets by forming stable, water-soluble complexes . The compound has multiple carboxyl and amine groups that can donate electron pairs to form coordinate covalent bonds with metal ions . This interaction effectively sequesters the metal ions, preventing them from participating in other reactions .

Biochemical Pathways

By chelating metal ions, EDTA-K2Mg can influence numerous biochemical pathways. For instance, it can inhibit enzymes that require metal cofactors, disrupt metal-dependent protein-protein interactions, and prevent the formation of reactive oxygen species by transition metals . The exact pathways affected depend on the specific metal ions present in the biological system .

Pharmacokinetics

Like other edta compounds, it is expected to have poor oral bioavailability due to its high polarity and inability to cross lipid membranes . Once in the bloodstream, it can distribute throughout the body, binding to metal ions in various tissues . The chelated metal-EDTA complexes are typically excreted in the urine .

Result of Action

The chelation of metal ions by EDTA-K2Mg can have various molecular and cellular effects. For example, it can prevent blood clotting by chelating calcium ions, which are necessary for the coagulation cascade . In tissue culture, it can prevent cell clumping by chelating calcium ions, which mediate cell-cell adhesion .

Biochemical Analysis

Biochemical Properties

Ethylenediaminetetraacetic acid dipotassium magnesium salt plays a significant role in biochemical reactions. It acts as a chelating agent, binding to metal ions such as calcium, magnesium, iron, and copper . This prevents these ions from participating in unwanted side reactions, thereby influencing the activity of various enzymes and proteins that require these metal ions for their function .

Cellular Effects

The effects of this compound on cells are primarily due to its ability to chelate metal ions. By binding to these ions, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, it can prevent the catalytic activity of metal-dependent enzymes, thereby influencing the metabolic pathways within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its strong chelating properties. It forms stable, water-soluble complexes with metal ions, effectively sequestering them and preventing them from participating in other reactions . This can lead to the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to be stable and does not degrade easily

Metabolic Pathways

This compound is involved in various metabolic pathways due to its ability to bind metal ions. It can interact with enzymes or cofactors that require these ions, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipotassium magnesium ethylenediaminetetraacetate typically involves the reaction of ethylenediaminetetraacetic acid with magnesium and potassium hydroxides. The reaction is carried out in an aqueous medium, where ethylenediaminetetraacetic acid is first dissolved in water, followed by the addition of magnesium hydroxide and potassium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of dipotassium magnesium ethylenediaminetetraacetate.

Industrial Production Methods: In industrial settings, the production of dipotassium magnesium ethylenediaminetetraacetate follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the final product. The product is then purified through filtration and crystallization processes before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: Ethylenediaminetetraacetic acid dipotassium Magnesium salt primarily undergoes complexation reactions due to its chelating nature. It can form stable complexes with various metal ions, including calcium, iron, and zinc.

Common Reagents and Conditions: The complexation reactions typically occur in aqueous solutions at neutral to slightly alkaline pH. Common reagents used in these reactions include metal salts such as calcium chloride, iron sulfate, and zinc acetate.

Major Products: The major products of these reactions are the metal complexes of dipotassium magnesium ethylenediaminetetraacetate. For example, when reacted with calcium chloride, the product is calcium dipotassium magnesium ethylenediaminetetraacetate.

Scientific Research Applications

Ethylenediaminetetraacetic acid dipotassium Magnesium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent in analytical chemistry for titration and separation of metal ions.

    Biology: In biological research, it is used to remove metal ions that can interfere with enzymatic reactions and other biochemical processes.

    Medicine: It is used in medical research to study the effects of metal ion chelation on various physiological processes.

    Industry: In industrial applications, it is used in water treatment to remove metal ions that can cause scaling and corrosion in pipes and equipment.

Comparison with Similar Compounds

  • Ethylenediaminetetraacetic acid
  • Disodium ethylenediaminetetraacetate
  • Calcium disodium ethylenediaminetetraacetate

Comparison: Ethylenediaminetetraacetic acid dipotassium Magnesium salt is unique due to the presence of both magnesium and potassium ions, which enhance its chelating properties compared to ethylenediaminetetraacetic acid alone. The addition of magnesium improves its ability to form stable complexes with a broader range of metal ions, while potassium ions increase its solubility in water, making it more effective in aqueous applications.

Properties

CAS No.

15708-48-2

Molecular Formula

C10H16K2MgN2O10

Molecular Weight

426.74 g/mol

IUPAC Name

magnesium;dipotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate

InChI

InChI=1S/C10H16N2O8.2K.Mg.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;2*+1;+2;;/p-4

InChI Key

BDJDUURJBLFAEF-UHFFFAOYSA-J

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Mg+2].[K+].[K+]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Mg+2].[K+].[K+]

Key on ui other cas no.

15708-48-2

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.